![molecular formula C50H58BNO B13730565 N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate CAS No. 205451-00-9](/img/structure/B13730565.png)
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is a quaternary ammonium salt that has garnered interest in various fields of chemistry and material science. This compound is known for its unique structural properties and its ability to act as a photobase generator, which makes it useful in a variety of applications, including photochemistry and polymer science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate typically involves the quaternization of N-(4-[Benzoyl]benzyl)-N,N,N-tributylamine with tetraphenylborate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzylic position is particularly reactive, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the benzylic position can yield a variety of substituted benzyl derivatives .
科学研究应用
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Photochemistry: It acts as a photobase generator, which can be used to control pH in reaction solutions upon irradiation.
Polymer Science: The compound is used in photopolymerization processes to induce changes in the physical properties of polymers.
Organic Synthesis: It serves as a catalyst in various organic reactions, including those requiring precise pH control.
Biomedical Applications: The compound’s ability to generate basic species upon irradiation makes it useful in certain biomedical applications, such as drug delivery systems.
作用机制
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate involves the generation of a basic species upon irradiation. This photochemical reaction leads to the formation of a Brønsted base, which can then participate in various chemical processes. The molecular targets and pathways involved include the activation of specific functional groups in organic molecules, facilitating reactions such as deprotonation and nucleophilic attack .
相似化合物的比较
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N,N-trimethylammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl)ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is unique due to its specific structural configuration, which allows for efficient photobase generation. This property makes it particularly valuable in applications requiring precise control over pH and reaction conditions .
属性
CAS 编号 |
205451-00-9 |
|---|---|
分子式 |
C50H58BNO |
分子量 |
699.8 g/mol |
IUPAC 名称 |
(4-benzoylphenyl)methyl-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C26H38NO.C24H20B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h10-18H,4-9,19-22H2,1-3H3;1-20H/q+1;-1 |
InChI 键 |
RZSRTRGINWRBBV-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


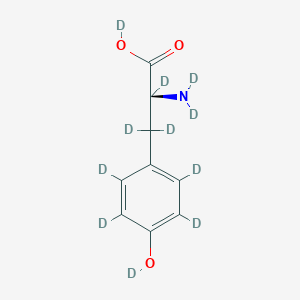
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)

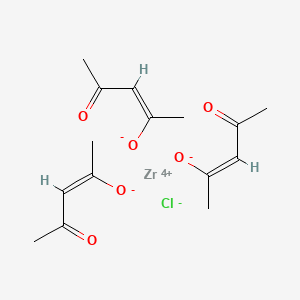
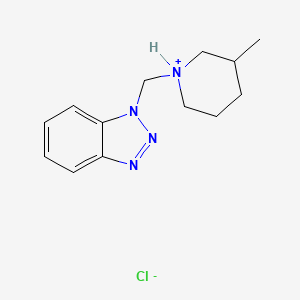
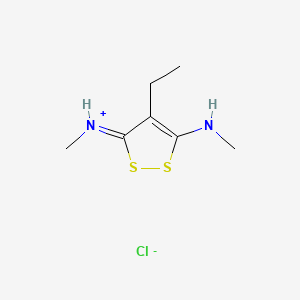

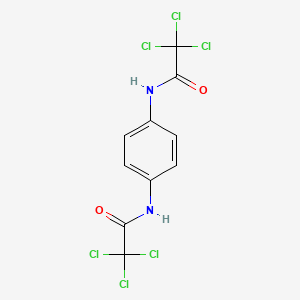
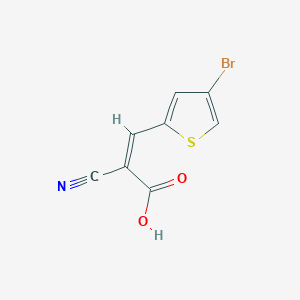


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
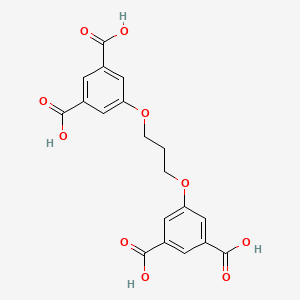
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
